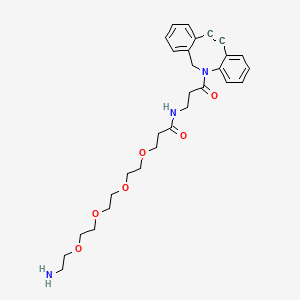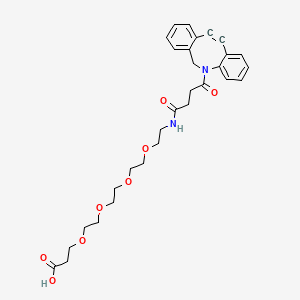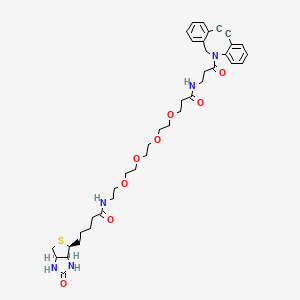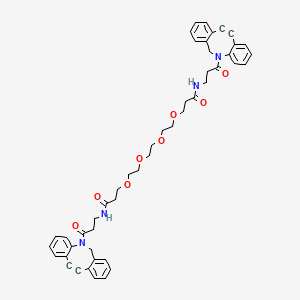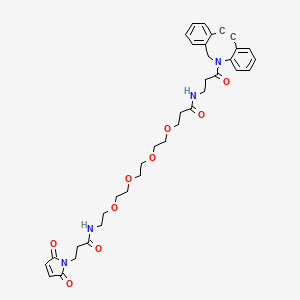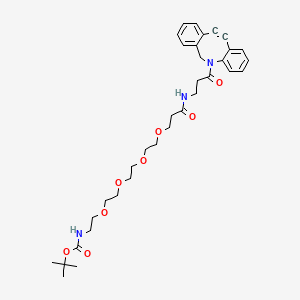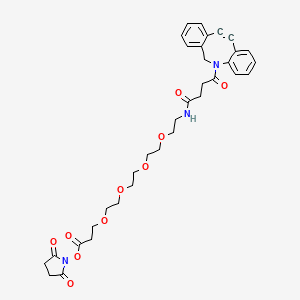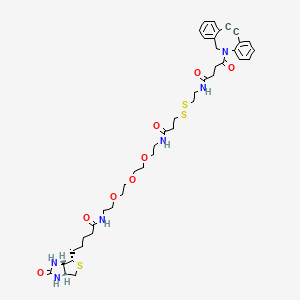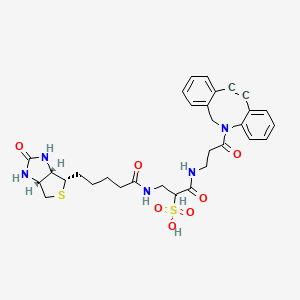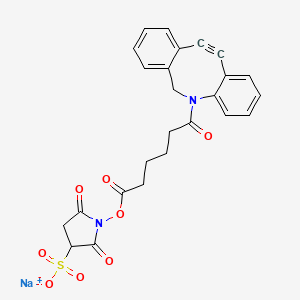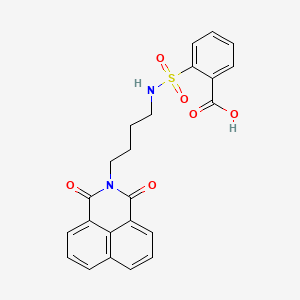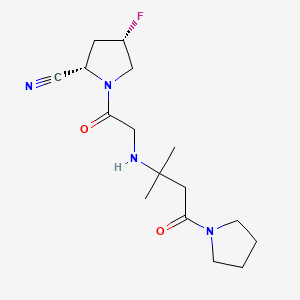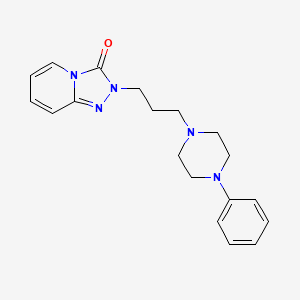
Délorazepam
Vue d'ensemble
Description
Trazodone is an antidepressant medication that is used to treat major depressive disorder, anxiety disorders, and insomnia . It is a phenylpiperazine compound of the serotonin antagonist and reuptake inhibitor (SARI) class . Trazodone also has sedating effects .
Synthesis Analysis
Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes . In the known methods of the synthesis of trazodone and its derivatives, organic and toxic solvents are used, and the synthesis time varies from several to several dozen hours .
Molecular Structure Analysis
The molecular formula of Dechloro Trazodone is C19H23N5O . The molecular weight is 337.4188 .
Chemical Reactions Analysis
Trazodone and its derivatives can be successfully obtained in the presence of potassium carbonate as a reaction medium in the microwave field in a few minutes . As a result of the research work, 17 derivatives of trazodone were obtained, including compounds that exhibit the characteristics of 5-HT 1A receptor ligands .
Physical and Chemical Properties Analysis
Trazodone is a widely used antidepressant that is also useful in the control of agitation and insomnia in Alzheimer’s disease . Water has a wide-ranging impact on physical and chemical properties and must therefore be accounted for at all stages of the drug substance and product manufacture as well as the shelf life of the product .
Applications De Recherche Scientifique
Traitement du trouble dépressif majeur
Le Délorazepam est principalement utilisé dans le traitement du trouble dépressif majeur (TDM). Il agit en tant qu’antagoniste et inhibiteur de la recapture de la sérotonine (SARI), ce qui contribue à soulager les symptômes de la dépression, y compris l’insomnie, un symptôme fréquent et pénible {svg_1} {svg_2} {svg_3}. L’efficacité du médicament est comparable à celle d’autres antidépresseurs, et il est connu pour son apparition rapide de l’action et sa faible responsabilité à l’activation des effets secondaires {svg_4}.
Gestion de l’insomnie
Bien que non approuvé par la FDA pour l’insomnie, le this compound est fréquemment prescrit hors AMM pour gérer les troubles du sommeil en raison de ses propriétés sédatives {svg_5}. Il peut réduire le nombre de réveils nocturnes et améliorer légèrement la qualité subjective du sommeil. Cependant, il n’améliore pas de manière significative la durée totale du sommeil ou l’efficacité du sommeil {svg_6}.
Maladie d’Alzheimer et démence
Le this compound a été étudié pour ses avantages potentiels dans la maladie d’Alzheimer et la démence. Il est utilisé hors AMM pour contrôler l’agitation et l’insomnie dans ces conditions {svg_7}. Cependant, ses effets sur la cognition humaine sont mitigés, certaines études ne montrant aucun effet, d’autres montrant une amélioration et d’autres encore montrant une altération de la fonction cognitive {svg_8}. Il n’y a aucune preuve clinique que le this compound pourrait être utilisé comme traitement spécifique des maladies neurodégénératives {svg_9}.
Troubles anxieux
Le this compound est parfois prescrit hors AMM pour le traitement des troubles anxieux. Il peut aider à traiter l’anxiété lorsque d’autres médicaments n’ont pas été efficaces ou ont provoqué des effets secondaires {svg_10} {svg_11}. Il est connu pour inhiber les récepteurs de la sérotonine dans le cerveau, ce qui peut augmenter les niveaux de sérotonine et aider à soulager les symptômes de conditions telles que la dépression et l’anxiété {svg_12}.
Schizophrénie
Dans le contexte de la schizophrénie, le this compound a été utilisé pour améliorer les symptômes extrapyramidaux induits par les antipsychotiques et les symptômes dépressifs {svg_13} {svg_14}. Ce n’est pas un traitement principal de la schizophrénie, mais il peut être ajouté à un médicament antipsychotique pour traiter certains symptômes {svg_15}.
Traitement de la toxicomanie
Le this compound fait parfois partie d’un régime de traitement de la toxicomanie. C’est le médicament le plus souvent prescrit pour favoriser le sommeil chez les personnes en voie de guérison de l’alcoolisme {svg_16}. Cependant, son utilisation comporte des risques, et l’efficacité dans le traitement de la toxicomanie n’est pas toujours cohérente {svg_17}.
Maladies neurodégénératives
Des recherches ont suggéré que le this compound pourrait jouer un rôle dans le ralentissement de la progression neurodégénérative chez la souris en affectant la voie de la réponse aux protéines mal repliées (UPR) {svg_18}. Cela pourrait potentiellement se traduire par un traitement modificateur de la démence, mais des recherches supplémentaires sont nécessaires pour explorer son rôle dans les maladies neurodégénératives humaines {svg_19}.
Mécanisme D'action
Target of Action
Dechloro Trazodone, a derivative of Trazodone, primarily targets serotonin receptors , histamine receptors , and alpha-1-adrenergic receptors . These receptors play a crucial role in mood regulation, sleep-wake cycles, and various physiological processes.
Mode of Action
Dechloro Trazodone interacts with its targets in a multifaceted manner. It inhibits the reuptake of serotonin, enhancing serotonergic activity in the brain . Additionally, it blocks histamine and alpha-1-adrenergic receptors . The blockade of these receptors contributes to its hypnotic actions at low doses .
Biochemical Pathways
Dechloro Trazodone affects the serotonin pathway by inhibiting serotonin reuptake, thereby increasing serotonin activity in the brain . It also impacts the histaminergic and adrenergic pathways through receptor blockade . The downstream effects include mood stabilization, reduction of anxiety symptoms, and promotion of sleep .
Pharmacokinetics
Studies on trazodone suggest that it shows clear sustained-release characteristics . Both Trazodone and its sustained-release formulation reach steady-state levels after seven consecutive days of administration, with no accumulation phenomenon observed .
Result of Action
The molecular and cellular effects of Dechloro Trazodone’s action primarily involve enhanced serotonergic activity and decreased histaminergic and adrenergic activity . This results in mood stabilization, reduced anxiety, and improved sleep patterns .
Safety and Hazards
Trazodone is generally safe to use, but it does have some potential side effects. These include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections . It is unclear if use during pregnancy or breastfeeding is safe .
Orientations Futures
Trazodone is now recognized as having a novel mechanism of action, its effect in the unfolded protein response (UPR) pathway. Trazodone acts downstream of eIF2α-P, preventing it from reducing levels of the ternary complex and allowing protein translation to occur . Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .
Analyse Biochimique
Biochemical Properties
Dechloro Trazodone interacts with various enzymes and proteins in the body. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . This interaction with serotonin receptors is thought to enhance the antidepressant effect of the drug .
Cellular Effects
Dechloro Trazodone has several effects on cellular processes. It is known to improve mood, appetite, and energy level, as well as decrease anxiety and insomnia related to depression . These effects are thought to be due to the restoration of the balance of a certain natural chemical (serotonin) in the brain .
Molecular Mechanism
The molecular mechanism of Dechloro Trazodone involves its interaction with various biomolecules. It acts as a serotonin antagonist and reuptake inhibitor (SARI), inhibiting the reuptake of serotonin into the presynaptic cell, which increases the amount of serotonin available to bind to the postsynaptic receptor . It also blocks histamine and alpha-1-adrenergic receptors, which can lead to sedative effects .
Temporal Effects in Laboratory Settings
The effects of Dechloro Trazodone change over time in laboratory settings. It has been observed that the drug exhibits clear sustained-release characteristics . This means that the drug is released slowly over time, allowing for a consistent level of the drug in the body over a longer period.
Dosage Effects in Animal Models
In animal models, the effects of Dechloro Trazodone vary with different dosages. For example, in veterinary medicine, trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug, such as its calming and anti-anxiety effects, are observed at these dosages.
Metabolic Pathways
Dechloro Trazodone is involved in several metabolic pathways. It is metabolized to m-chlorophenylpiperazine (mCPP) by CYP3A4, a cytochrome P450 enzyme . This metabolic process occurs in the liver and the metabolites are primarily excreted via the kidneys .
Transport and Distribution
Dechloro Trazodone is distributed throughout the body after oral administration. It is transported in the body through the bloodstream and is able to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .
Propriétés
IUPAC Name |
2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIRPKCVHRVHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211393 | |
| Record name | Dechloro trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62337-66-0 | |
| Record name | Dechloro trazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dechloro trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECHLORO TRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


